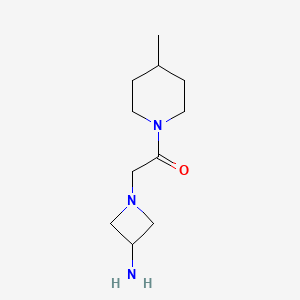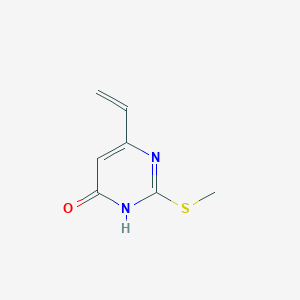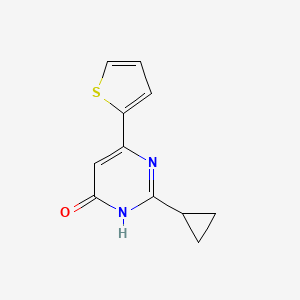
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, also known as 2-Aza-1-Methylpiperidine (2-Aza-1-MP), is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a derivative of the amino acid azetidine, which is a three-membered ring containing two nitrogen atoms and one carbon atom. 2-Aza-1-MP has been used in the synthesis of a variety of compounds, including peptide analogues, peptidomimetics, and cyclic peptides. It has also been used in the synthesis of small-molecule drugs, and as a chiral auxiliary in asymmetric synthesis. In addition, 2-Aza-1-MP has been used as a catalyst in a variety of organic reactions.
Applications De Recherche Scientifique
Synthesis and Bioactivity
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one and its derivatives have been the focus of synthetic and medicinal chemistry research due to their potential biological activities. For instance, derivatives of related compounds have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibitory activities, indicating the potential for anti-inflammatory applications (Asghari et al., 2016). This exemplifies the chemical's relevance in developing therapeutic agents targeting specific enzymatic pathways.
Antiviral Applications
In the context of antiviral research, derivatives with a similar structural framework were synthesized and identified for their potential against COVID-19 main protease through a structure-guided virtual screening approach. This highlights the molecule's application in discovering new antiviral agents, particularly in response to pandemic threats (Rashdan et al., 2021).
Anticancer Research
The compound and its analogs have also been explored for their anticancer activities. Synthesis of novel derivatives and their subsequent evaluation against various cancer cell lines have been documented, suggesting the compound's utility in oncology research for developing potential chemotherapeutic agents (Jiang et al., 2016).
Pesticidal Activities
Furthermore, studies on related compounds include the development of derivatives with potent pesticidal activities against specific agricultural pests, demonstrating the compound's potential application in agricultural chemistry for pest management strategies (Choi et al., 2015).
Propriétés
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9-2-4-14(5-3-9)11(15)8-13-6-10(12)7-13/h9-10H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJQPSBIMFATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methylsulfanyl-1,2-dihydro-[1,2,4]triazol-3-one](/img/structure/B1489756.png)
![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)


![2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1489762.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1489763.png)

![1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1489767.png)
![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)

![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)
